molecular formula C22H22Cl3N3O5 B1574261 PF-8380 hydrochloride

PF-8380 hydrochloride

Número de catálogo: B1574261
Peso molecular: 514.79
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-8380 Hcl is a potent and specific autotaxin inhibitor with an IC50 value of 2.8 nM.  in vitro: PF-8380 is a specific autotaxin inhibitor with an IC(50) of 2.8 nM in isolated enzyme assay and 101 nM in human whole blood. PF-8380 has adequate oral bioavailability and exposures required for in vivo testing of autotaxin inhibition.  in vivo: PF-8380, dosed orally at 30 mg/kg, provided >95% reduction in both plasma and air pouch LPA within 3 h, indicating autotaxin is a major source of LPA during inflammation. At 30 mg/kg PF-8380 reduced inflammatory hyperalgesia with the same efficacy as 30 mg/kg naproxen. Inhibition of plasma autotaxin activity correlated with inhibition of autotaxin at the site of inflammation and in ex vivo whole blood. Pre-treatment of GL261 and U87-MG cells with 1μM PF-8380 followed by 4-Gy irradiation resulted in decreased clonogenic survival, decreased migration (33% in GL261;  P=0.002 and 17.9% in U87-MG;  P=0.012), decreased invasion (35.6% in GL261;  P=0.0037 and 31.8% in U87-MG;  P=0.002), and attenuated radiation-induced Akt phosphorylation .

Aplicaciones Científicas De Investigación

Autotaxin Inhibition and Glioma Cell Viability

PF-8380 hydrochloride and its analogs have been explored for their ability to inhibit autotaxin, a key enzyme involved in various inflammatory conditions and cancers. The study found that some analogs of PF-8380, particularly those bearing only the benzo[d]oxazol-2(3H)-one moiety, were more cytotoxic to the LN229 glioblastoma cell line than PF-8380 itself (St-Cœur et al., 2013).

Inflammatory Conditions and Lysophosphatidic Acid Levels

This compound has been identified as a potent inhibitor of autotaxin, significantly reducing lysophosphatidic acid (LPA) levels in plasma and at inflammation sites. This reduction in LPA has implications for treating a variety of diseases with inflammatory components, including cancer, arthritis, and multiple sclerosis (Gierse et al., 2010).

Implications for Parkinson's Disease

In the context of neurodegenerative disorders, specifically Parkinson's disease, this compound has been studied for its potential neuroprotective effects. The research suggests that PF-8380 may have properties that protect against dopaminergic neurodegeneration and neuroinflammation, mediated by pathways such as the adenosine A1 receptor pathway (Liu et al., 2006), (Zheng et al., 2017).

Bronchial Epithelial Cell Protection

In human bronchial epithelial cells, this compound has been shown to upregulate the expression of human β-defensin-2 (hBD-2), an antimicrobial peptide, through signaling pathways such as p38 MAPK, ERK, and NF-κB. This suggests potential applications in treating microbial infections by strengthening epithelial barriers (Gan et al., 2014).

Non-Alcoholic Steatohepatitis Treatment

PF-8380 has been investigated for its anti-inflammatory effects in a rat model of non-alcoholic steatohepatitis (NASH). The findings indicate that PF-8380 can ameliorate hepatic steatosis and inflammation, possibly by inhibiting the ROCK/NF-κB signaling pathway in liver tissue (Ma et al., 2016).

Propiedades

Fórmula molecular

C22H22Cl3N3O5

Peso molecular

514.79

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.